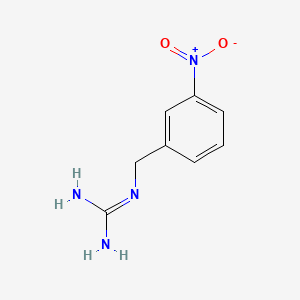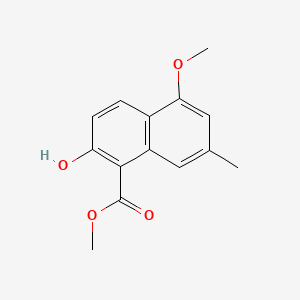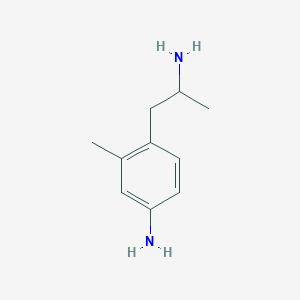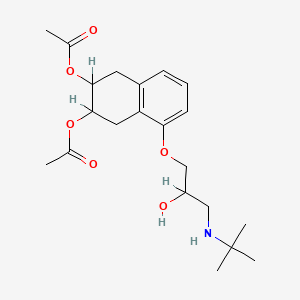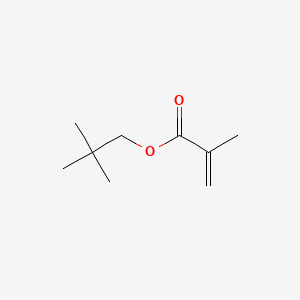
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Overview
Description
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (3-ODQ) is an organic acid that has been studied for its potential applications in scientific research and laboratory experiments. 3-ODQ is a derivative of quinoxaline, an aromatic heterocyclic compound that is composed of a six-member ring containing two nitrogen atoms. 3-ODQ is a potent inhibitor of several enzymes, including the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. In addition, 3-ODQ has been found to possess a variety of biochemical and physiological effects, making it a potentially useful tool for studying biological systems.
Scientific Research Applications
Antimicrobial Drug Development
The molecular similarity of 3-quinolin-4-one propanoic acids to fluoroquinolone antibiotics makes them a prospective scaffold for creating antimicrobial drugs. Analytical methods for quality control of active pharmaceutical ingredients (APIs) in this class, including 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, are crucial due to the global increase in microbial resistance to antibiotics. Specific methods like 13C NMR-spectroscopy are recommended for addressing the tautomeric forms of these compounds (Zubkov et al., 2016).
Analgesic and Diuretic Properties
Research on 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids reveals their analgesic and diuretic properties. Comparative analysis with their synthetic precursors indicates potential therapeutic applications (Ukrainets et al., 2013).
Molecular Structural Analysis
Studies on newly synthesized quinoxalines derivatives, like ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate, provide insights into their crystal structures. These analyses can be pivotal for designing molecules with specific biological targets, such as inhibitors for c-Jun N-terminal kinases (Abad et al., 2020).
Synthesis Intermediates
3-(Aminothiocarbonylthio)propanoic acids, as intermediates in the synthesis of biologically active compounds, demonstrate the versatility of these compounds in pharmaceutical chemistry. Their role in the synthesis process underscores their importance in drug development (Orlinskii, 1996).
Antimicrobial and Antiinflammatory Agents
Quinoxalinone derivatives synthesized from 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propionic acid and treated with hydrazine hydrate have shown promising results as antimicrobial and antiinflammatory agents. This demonstrates the potential of these compounds in therapeutic applications (Khan et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoxaline derivatives, to which this compound belongs, are known to exhibit a range of biological activities, including anticonvulsant, neuroprotective, and antioxidant effects. This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that the compound has a nearly planar conformation for its quinoxalinone core, which may facilitate its interaction with its targets.
Biochemical Pathways
Result of Action
Biochemical Analysis
Cellular Effects
The effects of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . Furthermore, it can alter gene expression profiles related to oxidative stress and apoptosis, thereby protecting cells from damage and promoting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained protective effects against oxidative stress in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antioxidant effects without significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and cellular metabolism . For instance, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . These interactions are crucial for its antioxidant and neuroprotective effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with binding proteins and transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by modulating mitochondrial function and reducing oxidative stress .
Properties
IUPAC Name |
3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROJWOXFEZYMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227909 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7712-28-9 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007712289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


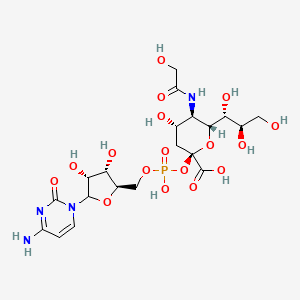
![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)


![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)
